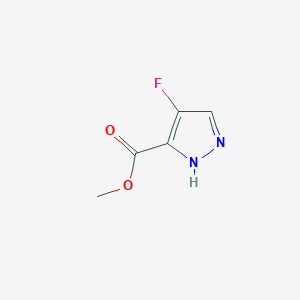

methyl 4-fluoro-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUFARRBCUQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574706 | |

| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85605-94-3 | |

| Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a compound.[2] This often leads to enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity.[2]

Within the vast landscape of heterocyclic chemistry, pyrazoles are a privileged scaffold, appearing in a multitude of blockbuster drugs such as Celecoxib, Rimonabant, and Viagra®.[3] The fusion of fluorine and the pyrazole core has given rise to a new generation of bioactive molecules with applications ranging from pharmaceuticals to agrochemicals.[4][5] Methyl 4-fluoro-1H-pyrazole-3-carboxylate, in particular, is a valuable building block for the synthesis of more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached through several distinct strategies. The direct fluorination of a pre-formed pyrazole ring is often challenging due to the high reactivity of the heterocyclic system towards electrophiles and the strong oxidizing nature of many fluorinating agents.[4] Consequently, the most prevalent and effective methods involve the construction of the pyrazole ring from fluorinated precursors.

The two primary and most successful approaches discussed in this guide are:

-

Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds with Hydrazines: This is a robust and widely employed method for constructing the pyrazole core.

-

[3+2] Cycloaddition Reactions: A versatile and convergent approach that allows for the strategic assembly of the pyrazole ring from a 1,3-dipole and a dipolarophile.

Pathway 1: Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds

This strategy relies on the classical Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring.[2] To introduce the fluorine atom at the 4-position, a fluorinated 1,3-dicarbonyl precursor is required.

Mechanistic Insights

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can be influenced by the reaction conditions and the nature of the substituents.[5]

Experimental Workflow

A common precursor for the synthesis of this compound is a fluorinated β-ketoester. The overall synthetic sequence is depicted below:

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Introduction: The Rising Prominence of Fluorinated Pyrazoles in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical research, the pyrazole scaffold has emerged as a "privileged structure" due to its versatile biological activities.[1] The strategic introduction of fluorine atoms into these heterocyclic systems has further amplified their importance, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] Methyl 4-fluoro-1H-pyrazole-3-carboxylate, a member of this esteemed class of molecules, represents a key building block for the synthesis of a wide array of bioactive compounds. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in research and development.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a practical framework for the experimental determination of these essential parameters. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Figure 2: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. [2] Expected ¹H NMR Spectral Features:

-

N-H Proton: A broad singlet, typically downfield, corresponding to the proton on the pyrazole nitrogen. The chemical shift of this proton can be concentration and solvent-dependent.

-

C-H Proton: A singlet for the proton at the 5-position of the pyrazole ring.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) for the ester carbonyl carbon.

-

Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methyl Carbon: A signal in the upfield region for the methyl carbon of the ester.

Expected ¹⁹F NMR Spectral Features:

-

A single resonance for the fluorine atom at the 4-position of the pyrazole ring. The chemical shift will be dependent on the reference standard used. 19F NMR is highly sensitive to the electronic environment, making it an excellent probe for structural and conformational analysis. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring.

-

C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 144.11).

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Stability and Reactivity

While specific stability data for this compound is not available in the searched literature, general knowledge of pyrazole and ester chemistry allows for some predictions. The pyrazole ring is generally stable to a range of conditions. The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

Conclusion

This compound is a valuable building block in medicinal and materials chemistry. A comprehensive understanding of its physicochemical properties is essential for its effective application. This guide has provided an overview of these properties and detailed protocols for their experimental determination. While some data for the title compound is sparse, the information provided for related structures and the general methodologies outlined herein offer a robust framework for researchers to characterize this and similar molecules with a high degree of scientific rigor.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 19F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

-

ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Supporting Information: Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). Retrieved from [Link]

-

Molbase. (n.d.). CAS#:85605-94-3 | methyl 4-fluoro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

AERU. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Ref: NOA449410). Retrieved from [Link]

-

mzCloud. (2017, August 7). 1 Methyl 3 trifluoromethyl 1H pyrazole 4 carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-fluoro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not yet widely cataloged in major public databases, its parent acid, 4-fluoro-1H-pyrazole-3-carboxylic acid, is identified by CAS Number 881668-91-3 [1]. This guide will detail the structure, proposed synthesis, and inferred physicochemical properties of the title compound, grounded in the established chemistry of fluorinated pyrazoles.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery for modulating metabolic stability, binding affinity, and bioavailability.[2][3] Pyrazole scaffolds are also privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[4][5] The combination of these two features in fluorinated pyrazoles has led to a surge in their investigation for various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[3][5][6][7] this compound serves as a key building block for the synthesis of more complex derivatives, offering a reactive handle for amide bond formation and other modifications.

Chemical Structure and Properties

Molecular Structure

The definitive structure of this compound is presented below. The molecule consists of a pyrazole ring fluorinated at the 4-position, with a methyl ester at the 3-position and a hydrogen atom on one of the nitrogen atoms. Tautomerism is a known feature of N-unsubstituted pyrazoles.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties (Inferred)

| Property | Inferred Value | Rationale/Comparison |

| Molecular Formula | C₅H₅FN₂O₂ | Based on the chemical structure. |

| Molecular Weight | 144.11 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | The methyl ester group increases lipophilicity compared to the parent carboxylic acid. |

| Melting Point | Expected to be lower than the parent acid (4-fluoro-1H-pyrazole-3-carboxylic acid). | Esterification generally lowers the melting point by reducing intermolecular hydrogen bonding. |

| Boiling Point | Higher than non-fluorinated analogs due to increased polarity and intermolecular forces. | The fluorine atom increases the dipole moment of the molecule. |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the esterification of its corresponding carboxylic acid. A general, reliable protocol is proposed below.

Proposed Synthesis Workflow

Figure 2: Proposed Synthesis of this compound

Caption: A proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard Fischer esterification procedures, which are widely applicable to aromatic carboxylic acids.[8]

Materials:

-

4-fluoro-1H-pyrazole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-fluoro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected key signals are outlined below.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the pyrazole C-H proton. - A singlet for the methyl ester protons (~3.9 ppm). - A broad singlet for the N-H proton. |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester. - Signals for the pyrazole ring carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant. - A signal for the methyl carbon of the ester. |

| ¹⁹F NMR | - A singlet corresponding to the fluorine atom on the pyrazole ring. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₅H₅FN₂O₂. |

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The methyl ester can be readily converted to a carboxylic acid, which can then be coupled with a diverse range of amines to produce a library of pyrazole carboxamides.

-

Precursor for Agrochemicals: Many modern fungicides are based on pyrazole carboxamide scaffolds.[9] The title compound is a direct precursor to such structures.

-

Development of Kinase Inhibitors: The pyrazole nucleus is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for the development of novel inhibitors.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX inhibitors.[10]

Conclusion

This compound is a valuable, albeit not yet fully characterized, building block for chemical synthesis. Its fluorinated pyrazole core makes it a highly attractive scaffold for the development of new pharmaceuticals and agrochemicals. The proposed synthesis and inferred properties in this guide provide a solid foundation for researchers and scientists to begin working with this promising compound. Further research to fully characterize its properties and explore its biological activities is warranted.

References

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

- Amin, P. H., Vekariya, R. H., & Dhakhda, S. K. (2024).

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Overview on Biological Activities of Pyrazole Derivatives - OUCI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

- Hawash, M., et al. (2025).

-

Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127535. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). Retrieved January 2, 2026, from [Link]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - ChemInform. (2025). ChemInform, 46(32).

-

Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved January 2, 2026, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved January 2, 2026, from [Link]

-

3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018). Synform, 2018(12), A197–A199. [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).

-

methyl 4-formyl-1H-pyrazole-3-carboxylate | C6H6N2O3 | CID 52644169 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. 881668-91-3|4-Fluoro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Methyl 4-fluoro-1H-pyrazole-3-carboxylate: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-fluoro-1H-pyrazole-3-carboxylate, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom and the pyrazole scaffold offers unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry and materials science. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into spectral interpretation and the underlying molecular structure.

Due to the limited availability of directly published experimental spectra for this compound, this guide will provide a detailed analysis based on established principles of spectroscopy and data from closely related fluorinated pyrazole analogues. This approach allows for a robust prediction and interpretation of the key spectroscopic features.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct functional groups—a pyrazole ring, a fluorine substituent, a methyl ester, and an N-H proton—gives rise to a unique spectroscopic fingerprint. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F makes NMR spectroscopy a particularly powerful tool for its characterization. The vibrational modes of the various bonds will be evident in the IR spectrum, while the molecular weight and fragmentation pattern can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular framework.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ being particularly useful for observing exchangeable protons like the N-H proton.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the pyrazole ring proton, the methyl ester protons, and the N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Doublet (d) | 1H | H-5 (pyrazole ring) |

| ~3.9 | Singlet (s) | 3H | -OCH₃ (methyl ester) |

| ~13.0 - 14.0 | Broad Singlet (br s) | 1H | N-H |

Causality Behind Predictions:

-

H-5 Proton: The proton at the 5th position of the pyrazole ring is expected to be in the downfield region due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The coupling to the neighboring fluorine atom at the 4-position will result in a doublet. The magnitude of the ³J(H,F) coupling constant is typically in the range of 2-5 Hz.

-

Methyl Protons: The protons of the methyl ester group are in a shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

-

N-H Proton: The N-H proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~160 | Singlet | C=O (ester) |

| ~145 | Doublet, ¹J(C,F) ≈ 240-260 Hz | C-4 (C-F) |

| ~140 | Doublet, ³J(C,F) ≈ 10-15 Hz | C-5 |

| ~125 | Doublet, ²J(C,F) ≈ 20-30 Hz | C-3 |

| ~52 | Singlet | -OCH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typical for this functional group.

-

C-4 Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-3 and C-5 Carbons: These carbons will show smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings to the fluorine atom, respectively, appearing as doublets.

-

Methyl Carbon: The methyl carbon of the ester group will be observed as a singlet in the upfield region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a crucial experiment for fluorinated compounds. For this compound, a single signal is expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -130 to -150 | Doublet | F-4 |

Causality Behind Predictions:

-

The chemical shift of the fluorine atom is referenced to a standard (commonly CFCl₃). The observed shift is highly sensitive to the electronic environment. The fluorine atom on the pyrazole ring will couple with the adjacent H-5 proton, resulting in a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C-F, and other bonds in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad, Medium | N-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C=C stretch (pyrazole ring) |

| 1100 - 1200 | Strong | C-F stretch |

| ~1250 | Strong | C-O stretch (ester) |

Causality Behind Predictions:

-

N-H Stretch: The N-H stretching vibration typically appears as a broad band in the high-frequency region due to hydrogen bonding.

-

C=O Stretch: The ester carbonyl group gives a strong and sharp absorption band around 1720 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: The C-F bond has a strong absorption in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

C-O Stretch: The C-O stretching of the ester group will also be a strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion.

Predicted Mass Spectral Data

The molecular formula of this compound is C₅H₅FN₂O₂.

-

Molecular Weight: 144.11 g/mol

-

Expected Molecular Ion Peak (M+H)⁺: m/z 145.04

Predicted Fragmentation Pattern: Upon ionization, the molecule may undergo fragmentation. Key expected fragments include:

-

Loss of the methoxy group (-OCH₃) from the ester: [M-31]⁺

-

Loss of the entire methoxycarbonyl group (-COOCH₃): [M-59]⁺

-

Fragmentation of the pyrazole ring.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the principles behind them, researchers can confidently characterize this molecule and verify its structure and purity. The provided experimental protocols serve as a practical starting point for acquiring high-quality data. As more experimental data for this specific compound becomes publicly available, this guide can be further refined.

References

Due to the limited availability of a single comprehensive source for the spectroscopic data of this compound, this reference list includes publications detailing the synthesis and characterization of closely related fluorinated pyrazole derivatives, which inform the predictions made in this guide.

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. This publication details the synthesis and provides spectral data for various perfluoroalkylated pyrazoles, which can be used for comparative analysis. Source: Molecules, 2024, 29(21), 4958.[Link][1]

-

Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. This research provides detailed NMR and other spectral data for 3-(difluoromethyl)-pyrazole derivatives, which are structurally similar to the target molecule. Source: Heteroatom Chemistry, 2022, 2022, 1-10.[Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-fluoro-1H-pyrazole-3-carboxylate

Abstract

Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazole scaffold can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this moiety a valuable building block for novel therapeutics.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical frameworks and detailed experimental protocols for its characterization. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established analytical methodologies to provide researchers with a robust framework for their investigations.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] The introduction of fluorine into organic molecules can profoundly alter their biological activity by influencing factors such as metabolic stability, binding affinity, and membrane permeability.[2][4] Specifically, the C-F bond is highly polarized and stronger than a C-H bond, which can block metabolic oxidation at that position.[2] this compound combines the desirable features of the pyrazole core with the unique benefits of fluorination, making it a compound of significant interest for the development of new chemical entities.

A comprehensive understanding of its solubility is crucial for every stage of the drug discovery and development pipeline, from ensuring homogeneity in high-throughput screening assays to enabling the preparation of suitable formulations for in vivo studies. Similarly, its chemical stability dictates appropriate storage conditions, synthetic routes, and potential incompatibilities with other reagents or excipients.

Solubility Profile of this compound

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the nature of the solvent. For this compound, key structural features influencing solubility include the polar pyrazole ring with its capacity for hydrogen bonding, the lipophilic methyl ester group, and the electron-withdrawing fluorine atom which modulates the overall electronic distribution and crystal packing energy.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[5][6][7] The total Hildebrand solubility parameter is deconstructed into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8] The principle is that "like dissolves like," meaning a solute will have higher solubility in a solvent with similar HSPs.[6] The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify their similarity.[6]

While experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods. The pyrazole ring itself has known HSP values (δD=20.2, δP=10.4, δH=12.4 MPa⁰.⁵).[5] The contributions from the methyl ester and fluorine substituent would further refine these parameters.

Expected Solubility in Common Laboratory Solvents

Based on the structure of this compound and the principles of solubility, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipole moments and can accept hydrogen bonds, effectively solvating the polar pyrazole ring and the methyl ester. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, leading to good interaction with the solute. Solubility in water is expected to be lower due to the lipophilic methyl group and the energetic cost of disrupting the water's hydrogen bond network. |

| Non-Polar | Hexanes, Toluene | Low | The significant polarity and hydrogen bonding capability of the pyrazole ring will lead to poor interactions with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, offering some solvating power for the molecule. |

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. Both thermodynamic and kinetic solubility assays are widely used in the pharmaceutical industry.

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent.[9] The shake-flask method is the gold standard for its determination.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][11]

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][13] This method is faster but may overestimate solubility as it can lead to supersaturated solutions.[10][14]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[14]

-

Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer or solvent in a microplate well.[12][13]

-

Incubation: Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[10]

-

Precipitate Detection: The amount of precipitate formed can be quantified by nephelometry (light scattering) or by separating the undissolved material via filtration and measuring the concentration of the remaining dissolved compound by HPLC-UV or LC-MS.[10][12][15]

Figure 1: Workflow for Kinetic Solubility Determination.

Stability Profile of this compound

The stability of a drug candidate is a critical attribute that influences its shelf-life, formulation development, and in vivo performance. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.

-

Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-fluoro-1H-pyrazole-3-carboxylic acid) and methanol.[16][17][18] The rate of hydrolysis is pH-dependent.[17]

-

Oxidation: While the pyrazole ring is generally electron-deficient and relatively stable to oxidation, strong oxidizing agents could potentially lead to N-oxidation or ring-opening products.

-

Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex rearrangements or decomposition.[19]

-

Thermal Decomposition: At elevated temperatures, decarboxylation or other fragmentation pathways may occur. The thermal decomposition of pyrazole derivatives often involves ring cleavage.[20][21]

Figure 2: Potential Degradation Pathways.

Forced Degradation Study Protocol

A forced degradation study is essential for developing and validating a stability-indicating analytical method.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) and a solution of the compound to the same temperature.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.

Starting Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar analytes.[23][24][25]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan).

-

Column Temperature: 30 °C.

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a comprehensive framework for its characterization. The compound is predicted to have good solubility in polar organic solvents and moderate solubility in polar protic solvents. The primary anticipated degradation pathway is the hydrolysis of the methyl ester, though oxidative, photolytic, and thermal degradation should also be investigated. The detailed experimental protocols provided herein for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies, will enable researchers to generate the critical data needed to advance their research and development programs involving this promising fluorinated pyrazole building block.

References

- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- BioDuro. ADME Solubility Assay. BioDuro.

- Singh, R., Kumar, R., Kumar, S., & Singh, P. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Medicinal Chemistry Research, 24(4), 1-11.

- Domainex. Thermodynamic Solubility Assay. Domainex.

- Evotec. Thermodynamic Solubility Assay. Evotec.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Abbott, S. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 536-544. (2022).

- ResearchGate.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4768.

- ResearchGate.

- Petrović, T., Torbica, A., Milenković, D., & Marinković, A. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 23(19), 11287.

- Maspero, A., et al. (2020). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 44(16), 6333-6343.

- El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 13(20), 1835-1861.

- International Journal of Current Pharmaceutical Analysis.

- Gámez-Montaño, R., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 644-653.

- ResearchGate.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Journal of Chemical & Pharmaceutical Research.

- Ashwell, M. A., et al. (2018). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 20(32), 20949-20958.

- Bustamante, P., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 536-544.

- ResearchGate.

- Wikipedia. Hansen solubility parameter.

- ResearchGate.

- Hansen, C. M. Hansen Solubility Parameters.

- ResearchGate.

- Wnorowska, U., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6539.

- Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).

- Organic Letters.

- Semantic Scholar. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.

- Indian Journal of Pharmaceutical Education and Research.

- PubMed.

- ResearchGate.

- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996).

- UvA-DARE. Photodegradation Products and their Analysis in Food. (2020).

- An-Najah Journals. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC.

- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.

- Asian Journal of Chemistry. Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (2012).

- American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2023).

- Chem-Impex.

- MDPI.

- Sigma-Aldrich.

- ResearchGate.

- Journal of Chemical and Pharmaceutical Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. evotec.com [evotec.com]

- 10. enamine.net [enamine.net]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. ijper.org [ijper.org]

- 17. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijcpa.in [ijcpa.in]

- 24. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 25. journals.najah.edu [journals.najah.edu]

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Pyrazole Esters

Introduction

The intersection of heterocyclic chemistry and fluorine chemistry has yielded compounds of significant interest in modern drug discovery. Among these, fluorinated pyrazole esters have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable and versatile core that can be readily functionalized.[1][2][3] The introduction of fluorine, the most electronegative element, into this scaffold dramatically influences the molecule's physicochemical properties.[4][5] Strategic fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins by altering the electronic nature of the molecule.[1][6][7] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of fluorinated pyrazole esters, offering insights for researchers and professionals in drug development.

The Strategic Advantage of Fluorine in Pyrazole Scaffolds

The unique properties of the fluorine atom make it a powerful tool in medicinal chemistry.[4] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with protein targets.[4] Furthermore, the strength of the carbon-fluorine bond enhances the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[4][6] These attributes, when combined with the proven pharmacological importance of the pyrazole core, create a synergistic effect, leading to the development of potent and selective therapeutic agents.[8][9]

Synthetic Strategies for Fluorinated Pyrazole Esters

The synthesis of fluorinated pyrazole esters can be broadly approached through two main strategies: the use of fluorinated building blocks or the late-stage fluorination of a pre-formed pyrazole ring.

One of the most common methods involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. For instance, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity in the formation of certain N-methylpyrazoles.

Another strategy involves the direct fluorination of a pyrazole ring using electrophilic fluorinating agents like Selectfluor™.[10] This method allows for the introduction of fluorine at a later stage of the synthesis, which can be advantageous for creating a diverse library of compounds for screening. However, controlling the regioselectivity of direct fluorination can be challenging and may lead to a mixture of products.[10]

Representative Synthetic Protocol: Synthesis of a 4-Fluoropyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 4-fluoropyrazole derivative via intermolecular cyclization.

Step 1: Synthesis of α-fluoronitroalkene (Intermediate)

-

To a stirred solution of the corresponding nitroalkene in an appropriate solvent (e.g., acetonitrile), add an electrophilic fluorinating agent (e.g., Selectfluor™).

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the α-fluoronitroalkene.

Step 2: Cyclization to form the 4-Fluoropyrazole

-

Dissolve the α-fluoronitroalkene in a suitable solvent (e.g., ethanol).

-

Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired 4-fluoropyrazole ester.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of fluorinated pyrazole esters.

Diverse Biological Activities of Fluorinated Pyrazole Esters

Fluorinated pyrazole esters have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anti-inflammatory Activity

A significant area of research for fluorinated pyrazoles is in the development of anti-inflammatory agents.[11][12] Many of these compounds exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][6] The well-known NSAID, Celecoxib, features a trifluoromethyl-substituted pyrazole core and is a selective COX-2 inhibitor.[13] The trifluoromethyl group is crucial for its activity and selectivity. Researchers have synthesized numerous fluorinated pyrazole derivatives that show potent anti-inflammatory activity, in some cases exceeding that of standard drugs like diclofenac sodium.[11] Some compounds have shown promising activity as antagonists of the bradykinin B1 receptor, another target for treating pain and inflammation.[6]

COX-2 Inhibition Pathway

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Antimicrobial Activity

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs, and fluorinated derivatives are being actively investigated for their potential in oncology.[17][18] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, which are critical for cell signaling and proliferation.[19][20] For example, pyrazole derivatives have been developed as inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[19] Fluorinated pyrazoles have also shown cytotoxic activity against a range of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).[17] The lipophilic and electron-withdrawing nature of fluorine substituents often contributes to their enhanced anticancer activity.[17]

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[19][20] The pyrazole scaffold has been identified as a "privileged" structure for the design of kinase inhibitors.[19][20] Fluorinated pyrazole derivatives have been successfully developed as potent and selective inhibitors of various kinases, including p38 MAP kinase, which is involved in inflammatory responses.[21][22] The fluorine atoms can form specific interactions with the kinase active site, leading to high binding affinity and selectivity.

Cannabinoid Receptor Antagonism

Cannabinoid receptor 1 (CB1) antagonists have been investigated for the treatment of obesity and related metabolic disorders. The diarylpyrazole structure is a well-established scaffold for CB1 antagonists, with SR141716A (Rimonabant) being a prominent example.[23] Researchers have explored the structure-activity relationships of fluorinated pyrazole derivatives as CB1 antagonists, finding that specific substitutions on the phenyl rings are crucial for potent and selective activity.[23][24]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of lead compounds. For fluorinated pyrazole esters, several key structural features have been identified that influence their potency and selectivity.

-

Position of Fluorine: The position of the fluorine atom on the pyrazole ring or on aryl substituents can significantly impact activity. For example, in some series of anticancer agents, a 4-fluoro-phenyl moiety was found to be beneficial for cytotoxicity.[17]

-

Ester Group Modification: The ester moiety can be modified to improve pharmacokinetic properties, such as solubility and bioavailability. Conversion of the ester to an amide or other functional groups can also influence the binding to the target protein.

SAR Data Summary Table

| Compound Series | Biological Activity | Key SAR Findings | Reference |

| Pyrazole-dihydropyrimidinones | Antibacterial (MRSA) | Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring enhance activity. | [7][16] |

| Diarylpyrazoles | Anti-inflammatory (COX-2) | A trifluoromethyl group at the 3-position of the pyrazole ring is critical for selective COX-2 inhibition. | [6][13] |

| Fused Pyrazoles | Kinase Inhibition (p38α) | Optimization of substituents on the fused ring system led to low nanomolar potency. | [21][22] |

| Pyrazole Chalcones | Anticancer (HeLa, MCF-7) | The presence of 4-fluoro-phenyl and 5-fluoro-pyridin moieties contributed to the highest inhibitory activity. | [17] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of fluorinated pyrazole esters against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compounds (fluorinated pyrazole esters)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Assay buffer

-

Prostaglandin screening EIA kit

Procedure:

-

Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the concentration of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Biological Assay Workflow

Caption: Workflow for determining COX-2 inhibitory activity.

Conclusion

Fluorinated pyrazole esters represent a highly versatile and promising class of compounds in the field of drug discovery. The strategic incorporation of fluorine into the pyrazole scaffold has consistently led to the development of molecules with enhanced biological activity and improved pharmacokinetic profiles. The diverse range of activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects, underscores the potential of this chemical class to address a wide variety of therapeutic needs. Future research in this area will likely focus on the development of more selective and potent agents, guided by a deeper understanding of their mechanisms of action and structure-activity relationships.

References

- Amin, P. H., Vekariya, R. H., & Dhakhda, S. K. (2024).

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.

- Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.

- Microwave Assisted Synthesis of Fluoro-Pyrazole Derivatives for Antiinflammatory Activity. (n.d.). Research Journal of Pharmacy and Technology.

- (2014).

- (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central.

- New Synthesis of Fluorinated Pyrazoles. (2010).

- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.

- Some examples of commercially available pyrazole derivatives as NSAIDs. (n.d.).

- Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.

- Bhagat, S. S. (n.d.). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety.

- New Synthesis of Fluorinated Pyrazoles. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.

- Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. (n.d.). PubMed Central.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Overview on Biological Activities of Pyrazole Derivatives. (n.d.).

- synthesis-and-antibacterial-activities-of-some-new-fluorinated-pyrazoline-derivatives. (2024). Ask this paper | Bohrium.

- Fluorinated Pyrazoles: From Synthesis to Applic

- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel

- Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.).

- Part 1: Structure-Activity Relationship (SAR)

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.).

- Part 2: Structure-activity relationship (SAR)

- Celecoxib. (n.d.). PubChem - NIH.

- Novel pyrazole derivatives as neutral CB1 antagonists with significant activity towards food intake. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (n.d.). OUCI.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (n.d.). PMC - NIH.

- Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018). UNF Digital Commons.

- (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.).

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.

- Structure Activity Rel

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).

- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. rjptonline.org [rjptonline.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists - Google Patents [patents.google.com]

The Strategic Utility of Methyl 4-Fluoro-1H-pyrazole-3-carboxylate as a Synthon for Novel Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research, often imparting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Within the diverse landscape of fluorinated building blocks, methyl 4-fluoro-1H-pyrazole-3-carboxylate stands out as a highly versatile synthon. Its unique arrangement of a reactive ester, a directing fluoro group, and a pyrazole core rich in nucleophilic and electrophilic centers offers a powerful platform for the construction of novel, biologically relevant fused heterocycles. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, with a focus on its role in the preparation of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and explore the potential of the resulting heterocyclic systems in drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established pharmacophore present in a wide array of approved drugs and agrochemicals.[3][4] The introduction of fluorine atoms to this scaffold can profoundly influence its physicochemical and biological properties.[1][2] For instance, the difluoromethyl group is a key component in a number of modern fungicides that act as succinate dehydrogenase inhibitors.[5][6] The strategic placement of a fluorine atom, as in this compound, not only modulates the electronic properties of the pyrazole ring but also serves as a valuable handle for directing subsequent chemical transformations.

This guide will focus on the synthetic utility of this compound as a readily accessible and highly versatile starting material for the construction of more complex heterocyclic systems. We will explore its synthesis and its subsequent conversion into key intermediates and final target molecules.

Synthesis of the Core Synthon: this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. While a direct, high-yield synthesis of this compound is not extensively documented in a single source, a plausible and efficient route can be constructed by adapting known methodologies for the synthesis of similar fluorinated pyrazoles. A common strategy involves the cyclocondensation of a fluorinated dicarbonyl equivalent with a hydrazine source.

A potential synthetic pathway is outlined below, based on the well-established Knorr pyrazole synthesis and methods for introducing fluorine at the 4-position.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target synthon.

Exemplary Protocol for the Synthesis of a Related Compound: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Transformation of the Synthon: Building Novel Heterocycles

The true value of this compound lies in its potential to be elaborated into more complex, fused heterocyclic systems. The ester functionality at the 3-position, in conjunction with the pyrazole ring nitrogens, provides the necessary reactive sites for cyclocondensation reactions with various dinucleophiles.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as important scaffolds in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, including kinase inhibition.[7][8] The synthesis of these fused systems from this compound can be achieved through a two-step process: amidation of the ester followed by cyclization.

The methyl ester can be readily converted to the corresponding carboxamide by reaction with ammonia. This transformation is a standard procedure in organic synthesis.

Experimental Protocol (Adapted from similar transformations):

-

To a solution of this compound in methanol, add a solution of ammonia in methanol (e.g., 7N).

-

Stir the reaction mixture at room temperature in a sealed vessel.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude 4-fluoro-1H-pyrazole-3-carboxamide can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.